molecular formula C16H19NO3S B1604474 N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1000339-36-5

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No. B1604474
M. Wt: 305.4 g/mol
InChI Key: FPJRJXFBGCSTSH-UHFFFAOYSA-N
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Description

“N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1000339-36-5 . Its molecular formula is C16H19NO3S .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” can be represented by the InChI code: 1S/C16H19NO3S/c1-3-17(13-14-9-11-15(20-2)12-10-14)21(18,19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” has a molecular weight of 305.392 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 455.6±47.0 °C at 760 mmHg, and a flash point of 229.4±29.3 °C . It also has a molar refractivity of 84.4±0.4 cm3 .

Scientific Research Applications

Photosensitizing Properties for Cancer Treatment

  • The study by Pişkin, Canpolat, and Öztürk (2020) showcases the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, exhibit significant photosensitizing properties, highlighting their potential as Type II photosensitizers for photodynamic therapy, particularly in cancer treatment. The compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

  • Motavallizadeh et al. (2014) synthesized several N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. Their in vitro studies on tumor cell lines, including breast cancer and neuroblastoma cell lines, showed that certain derivatives, notably 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, displayed high antiproliferative activity. This indicates a promising avenue for developing new lead anticancer agents (Motavallizadeh et al., 2014).

Safety And Hazards

“N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” can be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

N-ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-17(13-14-9-11-15(20-2)12-10-14)21(18,19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJRJXFBGCSTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650348
Record name N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide

CAS RN

1000339-36-5
Record name N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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